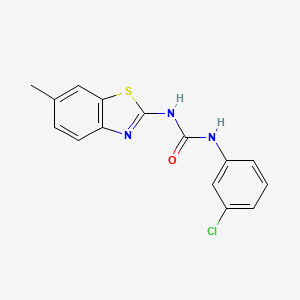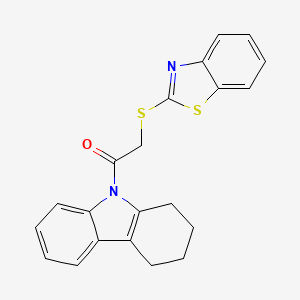![molecular formula C28H24N2O8S3 B11035897 dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve described belongs to the class of dithiole derivatives. These compounds exhibit intriguing properties due to their unique structural features. Let’s break it down further:
Name: Dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
Structure: A complex arrangement of fused rings, including a quinoline core, a dithiole ring, and a nitrophenyl moiety.
準備方法
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes may vary, researchers have employed multistep reactions to construct this compound. Key steps include cyclization, esterification, and thioxo ring formation.
Precursors: Starting materials include appropriately substituted quinolines, dithiole-4,5-dicarboxylic acid, and the nitrophenyl moiety.
Reaction Conditions: These reactions typically occur under controlled temperature, solvent, and catalyst conditions.
Scale-Up: Industrial production involves optimizing the synthetic route for large-scale manufacturing.
Process Efficiency: Researchers and chemical engineers work to improve yields, minimize waste, and enhance safety.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding dihydro derivatives.
Substitution: Substituents on the quinoline ring may be modified via nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides) play crucial roles.
Hydroxylated Derivatives: Hydroxylation at specific positions can lead to diverse products.
Thiolated Compounds: Thiol groups in the dithiole ring contribute to its reactivity.
科学的研究の応用
Chemistry::
Materials Science: Dithiole derivatives find applications in organic electronics, sensors, and conductive materials.
Catalysis: These compounds may serve as ligands or catalysts in various reactions.
Antioxidant Properties: Some dithiole derivatives exhibit antioxidant effects.
Anti-Inflammatory Potential: Research explores their impact on inflammation pathways.
Drug Development: Targeting specific molecular pathways using these compounds shows promise.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Functional Materials: Incorporation into coatings, polymers, or electronic devices.
作用機序
Target Proteins: Interaction with specific enzymes or receptors.
Signaling Pathways: Modulation of cellular signaling cascades.
Biochemical Effects: Influencing cellular processes.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to other dithiole derivatives.
Similar Compounds: Explore related structures, such as other dithioles or quinolines.
特性
分子式 |
C28H24N2O8S3 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
dimethyl 2-[8-methoxy-2,2-dimethyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O8S3/c1-28(2)24(39)20(27-40-22(25(32)37-4)23(41-27)26(33)38-5)17-7-6-8-18(36-3)21(17)29(28)19(31)14-11-15-9-12-16(13-10-15)30(34)35/h6-14H,1-5H3/b14-11+ |
InChIキー |
ROJUIWIFEMRBAX-SDNWHVSQSA-N |
異性体SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
正規SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035814.png)
![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)

![ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate](/img/structure/B11035848.png)
![dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine](/img/structure/B11035853.png)
![1-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazino}-2-butyn-1-one](/img/structure/B11035855.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)
![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)

![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)

![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035896.png)
